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Compound of Interest

Compound Name: Z-IETD-fmk

Cat. No.: B549506

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-fmk (Benzyloxycarbonyl-lle-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible,
and cell-permeable inhibitor of caspase-8. As a key initiator caspase in the extrinsic apoptosis
pathway, caspase-8 plays a crucial role in programmed cell death, making Z-IETD-fmk an
invaluable tool for researchers studying apoptosis, inflammation, and necroptosis. This
technical guide provides an in-depth overview of Z-IETD-fmk, including its mechanism of
action, biochemical properties, and detailed protocols for its use in key experimental assays.

Core Properties of Z-IETD-fmk
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Property Value Reference

Benzyloxycarbonyl-lle-Glu-Thr-

Full Name

Asp-fluoromethylketone
Synonyms Z-IE(OMe)TD(OMe)-FMK
Molecular Formula C30H43FN4O11
Molecular Weight 654.68 g/mol
CAS Number 210344-98-2

Translucent film or solid
Appearance

powder
Solubility Soluble in DMSO (e.g., 5 mM)
Purity >95% (UHPLC)

Store at -20°C. Reconstituted

solutions are stable for up to 6
Storage

months at -20°C. Avoid

repeated freeze-thaw cycles.

Mechanism of Action

Z-IETD-fmk is a tetrapeptide-based inhibitor designed to mimic the substrate recognition
sequence of caspase-8, which is IETD (lle-Glu-Thr-Asp). The fluoromethylketone (fmk) group
forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8,
thereby inactivating the enzyme. The benzyloxycarbonyl (Z) group and O-methylated side
chains enhance the molecule's cell permeability, allowing it to effectively inhibit intracellular
caspase-8.

By specifically targeting caspase-8, Z-IETD-fmk can be used to dissect its roles in various
cellular processes. In the extrinsic apoptosis pathway, caspase-8 is recruited to the Death-
Inducing Signaling Complex (DISC) upon ligand binding to death receptors like Fas or TNFR1.
This leads to its activation and subsequent cleavage of downstream effector caspases, such as
caspase-3, ultimately resulting in apoptosis. Z-IETD-fmk blocks this cascade at its initiation
point.
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Interestingly, caspase-8 also plays a role in preventing a form of programmed necrosis called
necroptosis. By inhibiting caspase-8 with Z-IETD-fmk, researchers can induce necroptosis in
certain cell types when stimulated with appropriate signals (e.g., TNF-a), providing a model to
study this alternative cell death pathway.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of Z-IETD-fmk varies for different caspases, highlighting its
selectivity for caspase-8.

Caspase IC50 / Ki Reference(s)
Caspase-8 350 nM (IC50)

0.46 uM (IC50 for TNFa-
Caspase-8

induced apoptosis)

Caspase-10 5.76 uM (IC50)

Caspase-9 3.7 uM (IC50)

Caspase-3 Partial inhibition observed
Caspase-1 Data not consistently available
Caspase-6 Data not consistently available
Caspase-7 Data not consistently available
Granzyme B Inhibitory activity reported

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and
enzyme source. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Sighaling Pathway
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Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the
activation of caspase-8 and subsequent execution of apoptosis. Z-IETD-fmk specifically
inhibits active caspase-8.
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General Experimental Workflow for Studying Apoptosis
Inhibition

1. Cell Culture
(e.g., Jurkat cells)

2. Pre-treatment
with Z-IETD-fmk (1-20 uM)
or Vehicle Control (DMSO)

3. Induction of Apoptosis
(e.g., anti-Fas antibody, TNF-a)

:

4. Incubation
(Time-course dependent on inducer)

5. Cell Harvesting

6. Downstream Assays

Western Blot
(Caspase-8, Caspase-3, PARP cleavage)

Flow Cytometry

(R B ALY (582 (Annexin V/PI staining)

Click to download full resolution via product page

Caption: A typical experimental workflow for investigating the inhibitory effect of Z-IETD-fmk on
induced apoptosis in a cell-based model.
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Experimental Protocols
Caspase-8 Colorimetric Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring
caspase-8 activity in cell lysates using the colorimetric substrate IETD-pNA (p-nitroanilide).

Materials:

o Cells of interest

o Apoptosis-inducing agent

e Z-IETD-fmk

e DMSO (for vehicle control)

o Phosphate-Buffered Saline (PBS), ice-cold

« Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100
UM EDTA)

e 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NacCl, 0.2% CHAPS, 20 mM DTT,
2 mM EDTA, 20% glycerol)

o Caspase-8 substrate: IETD-pNA (4 mM stock in DMSO)

e 96-well microplate

Microplate reader capable of measuring absorbance at 405 nm
Procedure:

e Cell Treatment:

o Seed cells at an appropriate density in a multi-well plate.

o Pre-incubate cells with the desired concentration of Z-IETD-fmk (typically 1-20 uM) or
vehicle (DMSO) for 1 hour.
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o Induce apoptosis using the chosen agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat
cells) and incubate for the desired time (e.g., 4 hours). Include a non-induced control

group.

e Cell Lysate Preparation:

[¢]

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

[¢]

Wash the cell pellet once with ice-cold PBS.

[e]

Resuspend the cell pellet in 50-100 pL of ice-cold Cell Lysis Buffer.

Incubate on ice for 10-15 minutes.

o

[¢]

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

o

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
e Protein Quantification:

o Determine the protein concentration of each lysate using a standard method (e.g.,
Bradford or BCA assay).

o Caspase-8 Activity Assay:

[¢]

In a 96-well plate, add 50-100 ug of protein from each cell lysate to individual wells.

[¢]

Adjust the volume of each well to 50 pL with Cell Lysis Buffer.

[e]

Add 50 pL of 2x Reaction Buffer to each well.

o

Add 5 pL of IETD-pNA substrate (final concentration 200 uM) to each well.

[¢]

Incubate the plate at 37°C for 1-2 hours, protected from light.

[¢]

Measure the absorbance at 405 nm using a microplate reader.

o Data Analysis:
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o Subtract the absorbance of a blank well (containing buffer and substrate but no lysate)
from all readings.

o Compare the absorbance of treated samples to the non-induced control to determine the
fold-increase in caspase-8 activity.

o Plot the caspase-8 activity against the concentration of Z-IETD-fmk to determine the
inhibitory effect.

Western Blot Analysis of Caspase-8 Cleavage

This protocol provides a general guideline for detecting the cleavage of pro-caspase-8 into its
active fragments following apoptosis induction and treatment with Z-IETD-fmk.

Materials:

o Cell lysates prepared as described in the caspase activity assay protocol.
o Laemmli sample buffer (with B-mercaptoethanol or DTT)

o SDS-PAGE gels (e.g., 12-15% acrylamide)

e PVDF or nitrocellulose membrane

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

[¢]

Anti-Caspase-8 (to detect both pro- and cleaved forms)

[e]

Anti-cleaved Caspase-8 (specific for the active fragment)

o

Anti-Caspase-3 (to assess downstream activation)

[¢]

Anti-cleaved Caspase-3

[¢]

Anti-PARP (to detect cleavage by caspase-3)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b549506?utm_src=pdf-body
https://www.benchchem.com/product/b549506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Anti-B-actin or GAPDH (as a loading control)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

e Sample Preparation:

o Mix an equal amount of protein (e.g., 20-40 pg) from each cell lysate with Laemmli sample
buffer.

o Boil the samples at 95-100°C for 5-10 minutes.
» SDS-PAGE and Protein Transfer:

o Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye
front reaches the bottom.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

[e]

Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-caspase-8) diluted in blocking
buffer overnight at 4°C with gentle agitation. (Optimal antibody dilution should be
determined empirically, but a starting point of 1:1000 is common).

o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted
in blocking buffer for 1 hour at room temperature.

o Wash the membrane three times for 10 minutes each with TBST.
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e Detection:

o Incubate the membrane with the chemiluminescent substrate according to the
manufacturer's instructions.

o Capture the signal using an imaging system.
 Stripping and Re-probing (Optional):

o If necessary, the membrane can be stripped of antibodies and re-probed with another
primary antibody (e.g., for B-actin).

Expected Results:

» Untreated/Vehicle Control: A prominent band corresponding to pro-caspase-8 (~55-57 kDa)
should be visible.

o Apoptosis-Induced: A decrease in the pro-caspase-8 band and the appearance of cleaved
fragments (e.g., p43/41 and p18) should be observed.

o Z-IETD-fmk + Apoptosis-Induced: The cleavage of pro-caspase-8 should be significantly
reduced or absent compared to the apoptosis-induced sample, indicating inhibition of
caspase-8 activation.

Conclusion

Z-IETD-fmk is a cornerstone tool for researchers investigating the intricacies of programmed
cell death. Its specificity for caspase-8 allows for the precise dissection of the extrinsic
apoptosis pathway and the study of alternative cell death mechanisms like necroptosis. By
utilizing the information and protocols provided in this technical guide, researchers can
effectively employ Z-IETD-fmk to advance our understanding of cellular life and death
processes, with potential implications for the development of novel therapeutics.

 To cite this document: BenchChem. [Z-IETD-fmk: A Technical Guide to a Specific Caspase-8
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549506#z-ietd-fmk-as-a-specific-caspase-8-inhibitor]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b549506?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

